molecular formula C10H13ClO2S B1363518 4-Butylbenzene-1-sulfonyl chloride CAS No. 54997-92-1

4-Butylbenzene-1-sulfonyl chloride

Cat. No. B1363518
CAS RN: 54997-92-1
M. Wt: 232.73 g/mol
InChI Key: OVFZELSNOHIDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H13ClO2S . It is also known by other names such as 4-butylbenzenesulfonyl chloride, 4-N-Butylbenzenesulfonyl chloride, and 4-(n-butyl)benzenesulphonyl chloride .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 4-Butylbenzene-1-sulfonyl chloride, can be achieved through various methods. One common method involves the use of arenediazonium salts in a process mediated by a heterogeneous potassium poly (heptazine imide) photocatalyst . This method is suitable for the synthesis of both electron-rich and electron-deficient compounds and shows high tolerance toward different functional groups .


Molecular Structure Analysis

The molecular structure of 4-Butylbenzene-1-sulfonyl chloride consists of a benzene ring substituted with a butyl group and a sulfonyl chloride group . The InChI representation of the molecule is InChI=1S/C10H13ClO2S/c1-2-3-4-9-5-7-10 (8-6-9)14 (11,12)13/h5-8H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Butylbenzene-1-sulfonyl chloride is 232.73 g/mol . It has a computed XLogP3 value of 3.9, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 42.5 Ų .

Scientific Research Applications

Copper(II) Complexes with Sulfonamides

The reaction of 4-tert-butylbenzene sulfonyl chlorides with 2-picolylamine leads to the formation of copper(II) complexes. These complexes are characterized by a distorted tetrahedron environment around the metal ion and act as chemical nucleases in the presence of ascorbate/H2O2 (Macías et al., 2006).

Friedel-Crafts Sulfonylation in Ionic Liquids

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, used as a reaction medium and catalyst, facilitate Friedel-Crafts sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This results in high yields of diaryl sulfones (Nara et al., 2001).

Gas-Phase Electron Diffraction Study

A study of the structure of 4-nitrobenzene sulfonyl chloride molecule, a derivative of 4-butylbenzene-1-sulfonyl chloride, reveals detailed molecular structure through gas-phase electron diffraction and quantum chemical methods (Petrov et al., 2009).

Synthesis of High-Purity Compounds

A method using sulfonyl chloride for the synthesis of high-purity 1-chloro-2,6-difluorobenzene, valuable in agricultural and pharmaceutical applications, has been developed (Moore, 2003).

DNA Interaction with New Copper(II) Complexes

Copper(II) complexes with sulfonamide ligands, derived from reactions involving 4-tert-butylbenzene sulfonyl chlorides, show potential as artificial chemical nucleases, degrading DNA in the presence of sodium ascorbate (Macías et al., 2007).

Pd-Catalyzed C-H Bond Sulfonylation

A palladium(II)-catalyzed C-H sulfonylation of azobenzenes with arylsulfonyl chlorides, including 4-butylbenzene-1-sulfonyl chloride, produces sulfonylazobenzenes efficiently (Zhang et al., 2015).

Safety and Hazards

4-Butylbenzene-1-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas . It is advised to handle this compound with appropriate protective measures and in a well-ventilated area .

properties

IUPAC Name

4-butylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFZELSNOHIDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372007
Record name 4-butylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylbenzene-1-sulfonyl chloride

CAS RN

54997-92-1
Record name 4-butylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54997-92-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of butylbenzene (4.13 g, 30.8 mmol) in CHCl3 (50 mL) was added chlorosulfonic acid (17 mL, 29.8 g, 256 mmol) and the mixture was stirred at rt for 20 h. The mixture was poured on ice (200 mL) and extracted with EtOAc (3×100 mL). The combined extracts were washed with water, a solution of NaHCO3, and water, dried (Na2SO4), and concentrated in vacuo. The yellow oily residue (ca 88% yield) was used without further purification in the next reaction; 1H NMR (300 MHz, CDCl3) δ 0.94 (t, 3H, J=7 Hz), 1.34-1.41 (m, 2H), 1.62-1.67 (m, 2H), 2.73 (t, 2H, J=8 Hz), 7.41 (d, 2H, J=8 Hz), 7.94 (d, 2H, J=8 Hz).
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.